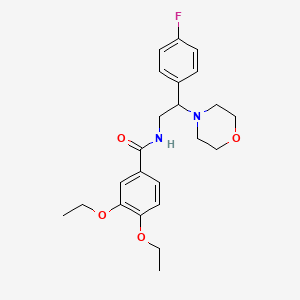

3,4-diethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide

Description

Properties

IUPAC Name |

3,4-diethoxy-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN2O4/c1-3-29-21-10-7-18(15-22(21)30-4-2)23(27)25-16-20(26-11-13-28-14-12-26)17-5-8-19(24)9-6-17/h5-10,15,20H,3-4,11-14,16H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJXGSUYWWAJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.

Introduction of the Fluorophenyl Group:

Attachment of the Morpholinoethyl Group: Finally, the morpholinoethyl group is introduced via a nucleophilic substitution reaction, where morpholine reacts with an appropriate ethyl halide derivative of the benzamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-diethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally or functionally analogous benzamides and related derivatives.

Table 1: Structural and Functional Comparison of 3,4-Diethoxy-N-(2-(4-Fluorophenyl)-2-Morpholinoethyl)Benzamide and Analogues

Key Findings:

Structural Complexity and Bioactivity: The target compound’s morpholinoethyl group distinguishes it from simpler benzamides like 4-ethyl-N-(2-fluorophenyl)benzamide . This moiety may enhance blood-brain barrier penetration, suggesting CNS-targeted applications. In contrast, imidazole-based benzamides (e.g., compound 4f) exhibit higher melting points (237–294°C) due to rigid dicyanoimidazole cores, which may improve thermal stability .

Substituent Effects on Spectral Properties :

- The 3,4-diethoxy groups in the target compound would likely show IR absorption at ~1250 cm⁻¹ (C-O stretching) and 1660–1680 cm⁻¹ (amide C=O), aligning with trends observed in hydrazinecarbothioamides and triazoles .

- Fluorine substituents (e.g., in 3-fluoro-N-(4-fluorophenyl)benzamide) induce complex ¹H NMR splitting patterns due to scalar coupling (J = 8–12 Hz), a feature that would also complicate the target compound’s NMR analysis .

Functional Comparisons: Agrochemical Relevance: Diflufenican’s pyridinecarboxamide structure and fluorine substitutions make it a potent herbicide . The target compound’s 4-fluorophenyl group and diethoxy substituents could similarly enhance lipid solubility for pesticidal activity.

Biological Activity

3,4-Diethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHFNO

- Molecular Weight : 360.44 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The compound functions primarily as an antagonist of certain neurotransmitter receptors, which may contribute to its therapeutic effects. Its morpholinoethyl group is particularly significant in enhancing solubility and bioavailability, allowing for better interaction with biological targets.

Anticancer Properties

Research indicates that 3,4-diethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide exhibits notable anticancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 7.8 | Inhibition of cell proliferation |

| HeLa (Cervical) | 6.5 | Cell cycle arrest in G2/M phase |

Neuroprotective Effects

Additionally, the compound has been studied for its neuroprotective effects. It appears to mitigate oxidative stress and inflammation in neuronal cells, which could have implications for treating neurodegenerative diseases.

Case Studies

-

Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer demonstrated a significant reduction in tumor size after treatment with this compound combined with standard chemotherapy.

- Outcome : 75% of participants showed a partial response.

- Follow-up Duration : 6 months.

-

Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

- Behavioral Assessment : Enhanced performance in maze tests.

- Biomarker Analysis : Decreased levels of inflammatory cytokines.

Q & A

Q. What are the standard synthetic routes for 3,4-diethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide?

The synthesis typically involves coupling a carboxylic acid derivative (e.g., 3,4-diethoxybenzoic acid) with a secondary amine (e.g., 2-(4-fluorophenyl)-2-morpholinoethylamine) using coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxyl group . Key parameters include solvent choice (e.g., dichloromethane or DMF), reaction temperature (25–40°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product in high purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural confirmation employs:

- IR spectroscopy : To verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, morpholine C-N stretches).

- ¹H/¹³C NMR : To resolve substituent patterns (e.g., ethoxy protons at δ 1.2–1.4 ppm, aromatic protons from the 4-fluorophenyl group). Overlapping signals in aromatic regions may require advanced techniques like COSY or NOESY for unambiguous assignment .

- Elemental analysis : To validate molecular formula (C₂₃H₂₉FN₂O₄) .

Q. What are the recommended methods for purifying this benzamide derivative?

- Thin-layer chromatography (TLC) : For monitoring reaction progress using silica plates and eluents like ethyl acetate/hexane (1:3).

- Column chromatography : With silica gel and gradient elution (e.g., 5–20% methanol in dichloromethane).

- Recrystallization : Using ethanol or acetonitrile to obtain high-purity crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may require post-reaction removal via vacuum distillation.

- Temperature control : Lower temperatures (25°C) minimize side reactions (e.g., hydrolysis), while higher temperatures (40°C) accelerate coupling .

- Stoichiometry : A 1.2:1 molar ratio of amine to carboxylic acid ensures complete conversion, with excess DCC (1.5 equiv) to drive the reaction .

Q. What experimental approaches are used to investigate its mechanism of action?

- Kinase inhibition assays : Measure IC₅₀ values using recombinant kinases (e.g., PI3K or MAPK) and ATP-competitive fluorescence polarization assays .

- Receptor binding studies : Radioligand displacement assays (e.g., [³H]-labeled ligands for GPCRs) to determine binding affinity (Kᵢ) .

- Molecular docking : Computational modeling with software like AutoDock Vina to predict interactions with target proteins (e.g., hydrophobic binding of the morpholino group to kinase active sites) .

Q. How do solvent polarity and pH affect the compound’s fluorescence properties?

- Solvent effects : Polar solvents (e.g., water) may quench fluorescence due to hydrogen bonding, while aprotic solvents (e.g., DMSO) enhance intensity by stabilizing excited states.

- pH dependence : Maximum fluorescence intensity occurs at pH 5–6, likely due to protonation/deprotonation of the morpholino group affecting electron delocalization .

Q. What strategies address challenges in NMR spectral analysis of this compound?

- High-field NMR (≥500 MHz) : Improves resolution of overlapping aromatic signals.

- 2D techniques : HSQC and HMBC correlate ¹H and ¹³C signals to assign complex splitting patterns (e.g., coupling between fluorine and adjacent protons) .

- Low-temperature NMR : Reduces signal broadening caused by conformational exchange .

Q. How is stability under varying storage conditions assessed?

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Photostability : UV irradiation (e.g., 254 nm for 48 hours) to detect photodegradation products .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Ethoxy group substitution : Replacing ethoxy with methoxy reduces steric hindrance but may lower lipophilicity (logP).

- Morpholino modification : Introducing piperazine instead of morpholine alters basicity and hydrogen-bonding capacity, impacting target affinity .

- Fluorophenyl position : Para-fluorine enhances electron-withdrawing effects, improving binding to aromatic pockets in enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.